molecular formula C12H14O B1360036 Cyclopropyl 2,5-xylyl ketone CAS No. 71172-44-6

Cyclopropyl 2,5-xylyl ketone

Cat. No.: B1360036
CAS No.: 71172-44-6
M. Wt: 174.24 g/mol
InChI Key: NRXRFPXXFISQQR-UHFFFAOYSA-N
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Description

Cyclopropyl 2,5-xylyl ketone is an organic compound characterized by a cyclopropyl group attached to a 2,5-xylyl ketone structure. This compound is notable for its unique chemical properties, which arise from the combination of the strained cyclopropyl ring and the aromatic xylyl group. These properties make it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopropyl 2,5-xylyl ketone can be synthesized through several methods. One common approach involves the reaction of cyclopropylmethyl bromide with 2,5-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired ketone after purification.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or nickel may be employed to facilitate the reaction, and advanced purification techniques like distillation or chromatography are used to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: Cyclopropyl 2,5-xylyl ketone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic ring allows for electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Cyclopropyl 2,5-xylyl ketone has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research into potential therapeutic applications, including anti-inflammatory and anticancer properties, is ongoing.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of cyclopropyl 2,5-xylyl ketone involves its interaction with various molecular targets. The cyclopropyl group can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. The aromatic ketone structure allows for π-π interactions with proteins and other macromolecules, influencing their function and activity.

Comparison with Similar Compounds

  • Cyclopropyl phenyl ketone
  • Cyclopropyl methyl ketone
  • 2,5-Dimethylbenzoyl chloride

Comparison: Cyclopropyl 2,5-xylyl ketone is unique due to the presence of both the cyclopropyl and 2,5-xylyl groups. This combination imparts distinct chemical reactivity and stability compared to similar compounds. For instance, cyclopropyl phenyl ketone lacks the additional methyl groups on the aromatic ring, which can influence its reactivity and interaction with other molecules.

Properties

IUPAC Name

cyclopropyl-(2,5-dimethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O/c1-8-3-4-9(2)11(7-8)12(13)10-5-6-10/h3-4,7,10H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRXRFPXXFISQQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50221364
Record name Cyclopropyl 2,5-xylyl ketone
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Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71172-44-6
Record name Cyclopropyl(2,5-dimethylphenyl)methanone
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Record name Cyclopropyl 2,5-xylyl ketone
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Record name 71172-44-6
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Record name Cyclopropyl 2,5-xylyl ketone
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Record name Cyclopropyl 2,5-xylyl ketone
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